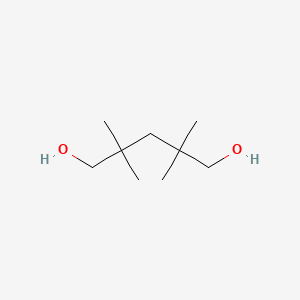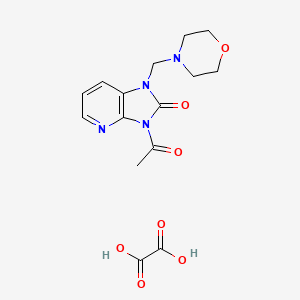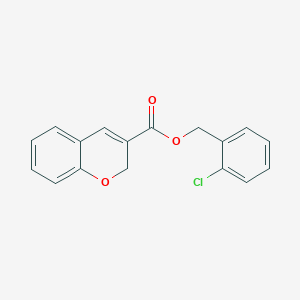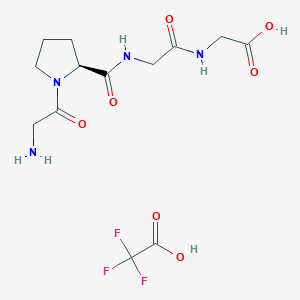
2,2,4,4-Tetramethylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylpentane-1,5-diol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes four methyl groups attached to the pentane backbone, making it highly branched. This branching significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentane-1,5-diol typically involves the reaction of 2,2,4,4-Tetramethylpentane with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl groups are introduced at the 1 and 5 positions of the pentane chain.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
2,2,4,4-Tetramethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of diols, leading to the formation of different products.
Comparison with Similar Compounds
2,2,4,4-Tetramethylpentane-1,5-diol can be compared with other similar compounds such as:
2,2,4,4-Tetramethylpentane-1,3-diol: This compound has hydroxyl groups at the 1 and 3 positions, leading to different reactivity and applications.
2,2,4,4-Tetramethylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Contains a cyclobutane ring, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical and industrial processes.
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2,6-10)5-9(3,4)7-11/h10-11H,5-7H2,1-4H3 |
InChI Key |
ZZVPZQYRTWBZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)

![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)



